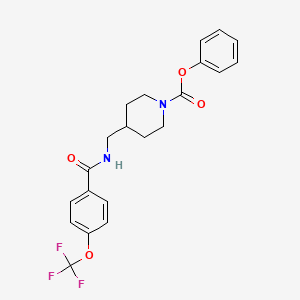

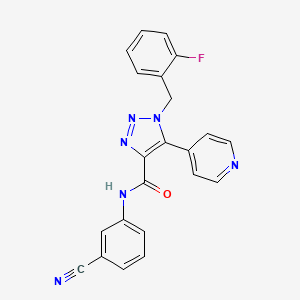

(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C26H20BrNO4 and its molecular weight is 490.353. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activities

Compounds similar to "(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one" have been studied for their anticancer activities. For instance, derivatives of quinazoline, which share structural similarities, have been synthesized and evaluated for their ability to inhibit kinase activities associated with cancer growth and development. Studies have shown that specific analogues can significantly inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), suggesting a potential pathway for therapeutic intervention in cancer treatment (Bridges et al., 1996).

Antioxidant Properties

Compounds containing bromophenol structures have been synthesized and evaluated for their antioxidant properties. Bromophenols, by virtue of their structural features, can exhibit effective radical scavenging activities. These properties make them candidates for research into protective agents against oxidative stress-related damages, which are implicated in various diseases and aging processes (Balaydın et al., 2010).

Synthesis and Biological Activity

The broader category of quinolinone derivatives, to which the compound is related, has been synthesized and assessed for a range of biological activities, including antimicrobial effects. Such compounds are explored for their potential in creating new therapeutic agents against various bacterial and fungal infections (Patel et al., 2006).

Photophysical Properties

Research into compounds with isoquinoline structures also delves into their photophysical properties, which have implications for developing materials with specific optical characteristics. For example, studies on bromo Re(I) complexes highlight the influence of structural modifications on luminescence and absorption properties, which are relevant in fields ranging from sensing to photodynamic therapy (Si et al., 2009).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the 2,5-dimethoxyphenylacrylic acid moiety and the bromination of the final product.", "Starting Materials": [ "2-aminobenzophenone", "benzaldehyde", "ethyl acetoacetate", "2,5-dimethoxybenzaldehyde", "malonic acid", "bromine" ], "Reaction": [ "Synthesis of 2-ethyl-4-phenylquinoline-3-carboxylic acid by reacting 2-aminobenzophenone with benzaldehyde and ethyl acetoacetate via a modified Pictet-Spengler reaction", "Conversion of 2-ethyl-4-phenylquinoline-3-carboxylic acid to 2-ethyl-4-phenylquinoline-3-carboxylic acid methyl ester by reacting with methanol and sulfuric acid", "Synthesis of 3-(2,5-dimethoxyphenyl)acrylic acid by reacting 2,5-dimethoxybenzaldehyde with malonic acid and acetic anhydride via a Knoevenagel condensation", "Addition of 3-(2,5-dimethoxyphenyl)acrylic acid to 2-ethyl-4-phenylquinoline-3-carboxylic acid methyl ester via an esterification reaction using DCC and DMAP as catalysts", "Bromination of the final product using bromine and acetic acid" ] } | |

CAS No. |

392252-55-0 |

Molecular Formula |

C26H20BrNO4 |

Molecular Weight |

490.353 |

IUPAC Name |

6-bromo-3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C26H20BrNO4/c1-31-19-10-13-23(32-2)17(14-19)8-12-22(29)25-24(16-6-4-3-5-7-16)20-15-18(27)9-11-21(20)28-26(25)30/h3-15H,1-2H3,(H,28,30)/b12-8+ |

InChI Key |

DERFKKXDWKCIOV-XYOKQWHBSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)

![5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2734709.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)

![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)